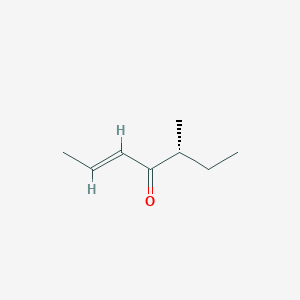
N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group attached to a dimethylmethanimidamide moiety, forming a hydrochloride salt. Its unique structure imparts specific chemical and physical properties that make it valuable in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride typically involves the reaction of 4-chloroaniline with dimethylformamide dimethyl acetal. The reaction proceeds under controlled conditions to yield the desired product. The general reaction scheme is as follows:
[ \text{4-Chloroaniline} + \text{Dimethylformamide dimethyl acetal} \rightarrow \text{N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions: N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl derivatives, while substitution can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- N-(4-Chlorophenyl)acetamide
- 4-Chlorophenylhydrazine hydrochloride
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Comparison: N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride is unique due to its specific structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for particular applications where others may not be as effective.
Propiedades
Número CAS |
1934-04-9 |
|---|---|
Fórmula molecular |
C9H12Cl2N2 |
Peso molecular |
219.11 g/mol |
Nombre IUPAC |
N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-12(2)7-11-9-5-3-8(10)4-6-9;/h3-7H,1-2H3;1H |
Clave InChI |
LXFAVHVIWBCBHG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


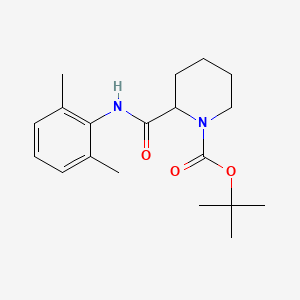
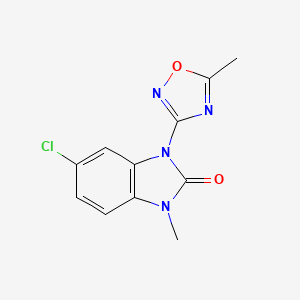


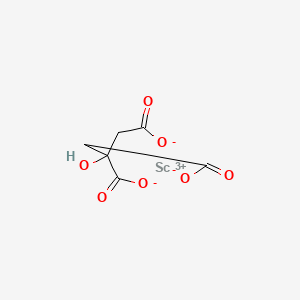


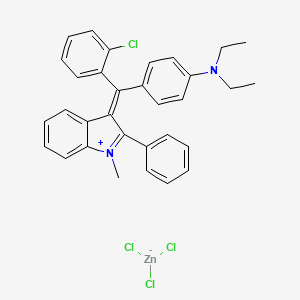

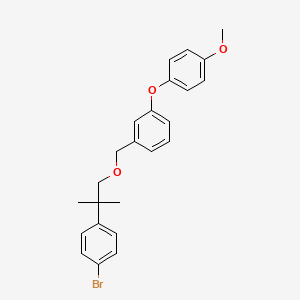
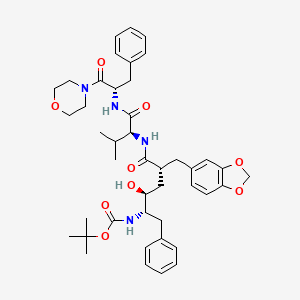
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)

